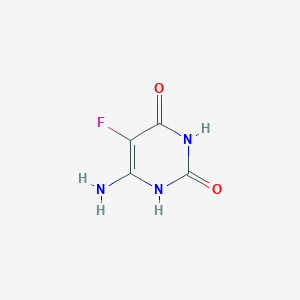

6-Hydroxy-5-fluorocytosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-5-fluorocytosine is a halopyrimidine, an aromatic compound containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . This compound is a derivative of cytosine, a nucleobase found in DNA and RNA, and has been studied for its potential antifungal and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One method for synthesizing 6-Hydroxy-5-fluorocytosine involves the reaction of methyl fluoroacetate with ethyl formate, followed by a reaction with urea. This is followed by a chlorination reaction with thionyl chloride, an ammonolysis reaction with ammonium hydroxide, and finally a hydrolysis reaction with sulfuric acid . Another method involves reacting 2,5-difluoro-4-chloropyrimidine with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine, which is then reacted further to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for higher yield, lower pollution, and reduced cost .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-5-fluorocytosine undergoes various chemical reactions, including tautomeric equilibria, where it can exist in multiple tautomeric forms . It can also participate in substitution reactions due to the presence of the halogen atom.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include methyl fluoroacetate, ethyl formate, urea, thionyl chloride, ammonium hydroxide, and sulfuric acid .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride and ammonium hydroxide yields 5-fluorocytosine .

Applications De Recherche Scientifique

6-Hydroxy-5-fluorocytosine has been studied for its antifungal properties, particularly against Candida species and Cryptococcus neoformans . It is also being investigated for its potential use in cancer treatment, especially in combination with other antifungal agents . Additionally, its tautomeric behavior is of interest in molecular biology and the study of DNA mutations .

Mécanisme D'action

The antifungal mechanism of 6-Hydroxy-5-fluorocytosine involves its conversion to 5-fluorouracil within fungal cells. This metabolite inhibits fungal RNA and DNA synthesis, leading to unbalanced growth and cell death . The absence of cytosine deaminase in mammalian cells allows selective effects on fungal cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 6-Hydroxy-5-fluorocytosine include 5-fluorocytosine, 5-fluorouracil, and other halopyrimidines .

Uniqueness: this compound is unique due to its specific halogenation and hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo tautomeric equilibria and its selective antifungal activity make it a compound of significant interest in both medicinal chemistry and molecular biology .

Propriétés

Formule moléculaire |

C4H4FN3O2 |

|---|---|

Poids moléculaire |

145.09 g/mol |

Nom IUPAC |

6-amino-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) |

Clé InChI |

WTSJNKDJPYBJFH-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(NC(=O)NC1=O)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)